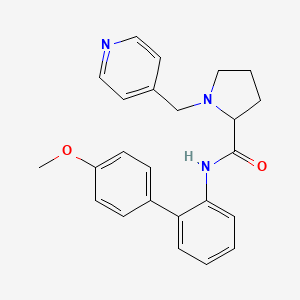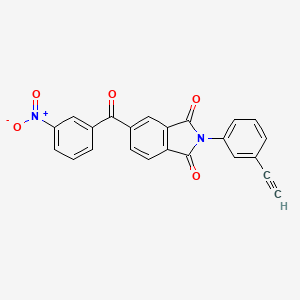
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide, also known as MPP, is a proline-derived compound that has been extensively studied for its potential therapeutic applications. MPP is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome has been linked to the treatment of various diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Mécanisme D'action
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide is a selective inhibitor of the proteasome, a large protein complex responsible for degrading intracellular proteins. Inhibition of the proteasome leads to the accumulation of intracellular proteins, including pro-apoptotic proteins, which can induce apoptosis in cancer cells. In addition, inhibition of the proteasome has been shown to modulate the immune system and reduce inflammation, making this compound a potential therapeutic agent for autoimmune disorders.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. In addition, this compound has been shown to modulate the immune system and reduce inflammation, making it a potential therapeutic agent for autoimmune disorders. This compound has also been studied for its potential use in the treatment of neurodegenerative diseases, although its exact mechanism of action in these diseases is not yet fully understood.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide in lab experiments is its selectivity for the proteasome, which allows for targeted inhibition of this protein complex. In addition, this compound has been extensively studied and its synthesis is well-established, making it readily available for use in lab experiments. However, one limitation of using this compound is its potential toxicity, which can vary depending on the cell type and concentration used. In addition, this compound may have off-target effects on other intracellular proteins, which can complicate data interpretation.
Orientations Futures
There are several future directions for the study of N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide. One area of research is the development of more selective proteasome inhibitors, which can reduce off-target effects and increase the therapeutic potential of these compounds. In addition, the use of this compound in combination with other therapeutic agents, such as chemotherapy drugs, can enhance its efficacy in the treatment of cancer. Finally, the study of this compound in animal models of neurodegenerative diseases can provide insights into its potential use in the treatment of these disorders.
Méthodes De Synthèse
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide can be synthesized using a variety of methods, including solid-phase synthesis and solution-phase synthesis. One common method involves the reaction of 4'-methoxy-2-biphenylcarboxylic acid with N-Boc-L-proline in the presence of a coupling reagent, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to form the intermediate N-Boc-L-prolyl-4'-methoxy-2-biphenylcarboxamide. The Boc protecting group can then be removed using trifluoroacetic acid (TFA) to yield the final product, this compound.
Applications De Recherche Scientifique
N-(4'-methoxy-2-biphenylyl)-1-(4-pyridinylmethyl)prolinamide has been extensively studied for its potential therapeutic applications. In particular, its ability to inhibit the proteasome has been linked to the treatment of various diseases. For example, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells by inhibiting the proteasome-mediated degradation of pro-apoptotic proteins. This compound has also been studied for its potential use in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus, as well as neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
N-[2-(4-methoxyphenyl)phenyl]-1-(pyridin-4-ylmethyl)pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O2/c1-29-20-10-8-19(9-11-20)21-5-2-3-6-22(21)26-24(28)23-7-4-16-27(23)17-18-12-14-25-15-13-18/h2-3,5-6,8-15,23H,4,7,16-17H2,1H3,(H,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYGSDYHZOVKFRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC=C2NC(=O)C3CCCN3CC4=CC=NC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-hydroxy-5-nitrobenzaldehyde {4-(dimethylamino)-6-[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}hydrazone](/img/structure/B6103082.png)
![4-({1-[(1-cyclohexyl-1H-1,2,3-triazol-4-yl)carbonyl]-3-piperidinyl}carbonyl)morpholine](/img/structure/B6103097.png)

![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-2-furanylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B6103099.png)
![N-allyl-2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]hydrazinecarbothioamide](/img/structure/B6103110.png)
![N-(1,4-dioxan-2-ylmethyl)-N-methyl-6-(1-pyrrolidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B6103121.png)
![{3-(3-chlorobenzyl)-1-[N-methyl-N-(3-pyridinylmethyl)glycyl]-3-piperidinyl}methanol](/img/structure/B6103122.png)
![N-1,3-benzodioxol-5-yl-2-[(5-nitro-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B6103137.png)
![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-(2-methoxyphenyl)propanamide](/img/structure/B6103144.png)
![N-butyl-N'-[(1,3-diphenyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B6103146.png)
![N-{2-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}-2-pyridinecarboxamide](/img/structure/B6103148.png)
![2-{2-[4-(4-chlorophenyl)-1-piperazinyl]-2-oxoethyl}-6-(2-furyl)-3(2H)-pyridazinone](/img/structure/B6103155.png)
![7-(cyclohexylmethyl)-2-(cyclopentylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6103166.png)
![5-(4-chlorophenyl)-4-{[2-(trifluoromethyl)benzylidene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B6103178.png)